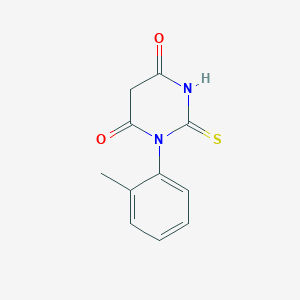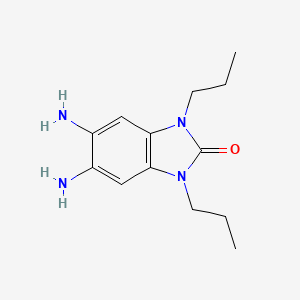
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1H-imidazol-4-yl)ethyl)-1-(2-hydroxy-2-(thiophen-2-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H16N6O2S and its molecular weight is 332.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
It’s known that both thiophene and imidazole derivatives have been associated with a variety of biological activities . For instance, thiophene derivatives have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Similarly, indole derivatives have demonstrated antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that thiophene derivatives can form a thinner electron conductive cathode electrolyte interphase, which can increase the thermal stability of certain compounds . On the other hand, indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Result of Action
It’s known that certain thiophene and indole derivatives can exhibit various pharmacological properties, suggesting that this compound may also have potential therapeutic effects .
Analyse Biochimique
Biochemical Properties
1-[2-Hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The thiophene ring in the compound is known for its ability to engage in π-π interactions and hydrogen bonding, enhancing its binding affinity to enzyme active sites . The imidazole ring can coordinate with metal ions in metalloenzymes, potentially inhibiting or modulating their activity . These interactions highlight the compound’s potential as a modulator of enzymatic activity and its utility in biochemical research.
Cellular Effects
The effects of 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide on cellular processes are profound. It influences cell signaling pathways, particularly those involving kinases and phosphatases, by modulating their phosphorylation states . This compound can alter gene expression by interacting with transcription factors and influencing their binding to DNA. Additionally, it affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 1-[2-hydroxy-2-(thiophen-2-yl)ethyl]-N-[2-(1H-imidazol-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide exerts its effects through several mechanisms. It binds to enzyme active sites, either inhibiting or activating them depending on the context . The compound’s imidazole ring can chelate metal ions, affecting metalloenzyme activity. Additionally, it can form hydrogen bonds and hydrophobic interactions with proteins, altering their conformation and function. These molecular interactions underpin its diverse biochemical and cellular effects.
Propriétés
IUPAC Name |
1-(2-hydroxy-2-thiophen-2-ylethyl)-N-[2-(1H-imidazol-5-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O2S/c21-12(13-2-1-5-23-13)8-20-7-11(18-19-20)14(22)16-4-3-10-6-15-9-17-10/h1-2,5-7,9,12,21H,3-4,8H2,(H,15,17)(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYZMOTWJQPDBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN2C=C(N=N2)C(=O)NCCC3=CN=CN3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-fluorobenzoyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2911184.png)


![ethyl 4-[4-amino-5-(cyclohexylcarbamoyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl]benzoate](/img/structure/B2911188.png)

![5-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2911191.png)





![2-(4-chlorophenyl)-N-[(4-hydroxyoxan-4-yl)methyl]acetamide](/img/structure/B2911201.png)
![2-chloro-4-fluoro-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide](/img/structure/B2911202.png)
